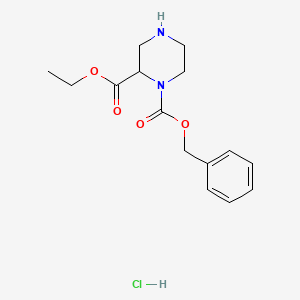

1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride is a chemical compound with the molecular formula C15H21ClN2O4 . It is a solid or semi-solid or liquid or lump substance that should be stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate is 1S/C16H21NO4/c1-2-20-15(18)14-10-6-7-11-17(14)16(19)21-12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3 . The molecular weight of the compound is 291.35 .Physical And Chemical Properties Analysis

1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride is a solid or semi-solid or liquid or lump substance . The compound should be stored in a dry room at normal temperature .Scientific Research Applications

Synthesis and Drug Development

This compound has been utilized as an intermediate in the synthesis of pharmacologically active molecules. For instance, it has been involved in the preparation of anti-hypertensive agents like Doxazosin, which is indicated for the treatment of hypertension and benign prostate hyperplasia (BPH) (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006). Similarly, derivatives of this compound have shown potential as non-nucleoside reverse transcriptase inhibitors for anti-HIV therapy (N. Al-Masoudi, Y. Al-Soud, E. De Clercq, C. Pannecouque, 2007).

Antimicrobial Activity

Research has also explored the antimicrobial potential of derivatives of "1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride." For example, certain synthesized compounds based on this structure have been evaluated for their antibacterial activities against various strains, showing promising results against both Gram-positive and Gram-negative bacteria (A. D. Desai, K. Chikhalia, 2005).

Luminescent Properties

Studies have also delved into the luminescent properties of derivatives, noting how certain modifications can affect their fluorescence and potential for photo-induced electron transfer. This research is pivotal for developing fluorescent markers and probes in biological and chemical sensing applications (Jiaan Gan, Kongchang Chen, Chen-Pin Chang, H. Tian, 2003).

Pharmacological Evaluation

The compound and its derivatives have been subjected to pharmacological evaluations to determine their potential as therapeutic agents. For example, novel derivatives have been tested for their bradycardic activity, showing vasorelaxant and heart-rate-reducing effects, which could have implications for cardiovascular disease treatments (H. Liang, Deng‐qing Zhang, Yun Yue, Zhe Shi, S. Zhao, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

1-O-benzyl 2-O-ethyl piperazine-1,2-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4.ClH/c1-2-20-14(18)13-10-16-8-9-17(13)15(19)21-11-12-6-4-3-5-7-12;/h3-7,13,16H,2,8-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCOXVBMUFVKMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl 2-ethyl piperazine-1,2-dicarboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2602988.png)

![[2-(butylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2602989.png)

![4-(4-ethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2602994.png)

![4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2602997.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2602998.png)

![3-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2603002.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2603006.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2603007.png)

![1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2603011.png)